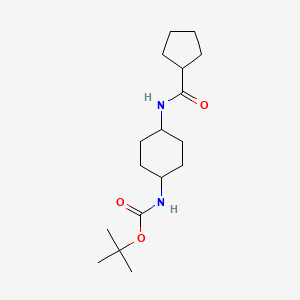

tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations . The carbamate group is also reactive and is used in the synthesis of various compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, tert-butyl carbamate is soluble in methylene chloride, chloroform, and alcohols .Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate is not well understood. However, it is believed to act as a carbamate inhibitor of cholinesterase enzymes, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, which can have various effects on the body.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterase enzymes, which can lead to an increase in the levels of acetylcholine in the nervous system. This increase in acetylcholine can have various effects on the body, including increased muscle contraction, increased heart rate, and increased secretions from glands.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in good to excellent yields. However, one of the limitations of using this compound is its high cost, which may limit its use in larger-scale experiments.

Future Directions

There are many future directions for the use of tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate in scientific research. One possible direction is the development of new drugs based on this compound. Another possible direction is the synthesis of new compounds using this compound (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate as a building block. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate involves the reaction of this compound (1R*,4R*)-4-(aminocyclohexyl)carbamate with cyclopentanecarbonyl chloride in the presence of triethylamine. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

Tert-butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate has various applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the development of new drugs. It is also used as a building block in the synthesis of other compounds, such as peptides and amino acids.

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-[4-(cyclopentanecarbonylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-14-10-8-13(9-11-14)18-15(20)12-6-4-5-7-12/h12-14H,4-11H2,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSVHAJBHVQJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2852656.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2852664.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate](/img/structure/B2852669.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2852670.png)

![benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2852671.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2852674.png)

![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B2852677.png)

![N-(2-(dimethylamino)ethyl)-2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2852678.png)